molecular formula C9H10N2O5 B11710130 2,4-Dinitro-1-(propan-2-yloxy)benzene CAS No. 10242-16-7

2,4-Dinitro-1-(propan-2-yloxy)benzene

Cat. No.: B11710130
CAS No.: 10242-16-7
M. Wt: 226.19 g/mol
InChI Key: NIRCWCOZBNPIEE-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(propan-2-yloxy)benzene is an organic compound characterized by the presence of two nitro groups and a propan-2-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-(propan-2-yloxy)benzene typically involves nitration reactions. One common method is the nitration of 1-(propan-2-yloxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of dinitroquinones.

    Reduction: Formation of 2,4-diamino-1-(propan-2-yloxy)benzene.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,4-Dinitro-1-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-1-(propan-2-yloxy)benzene involves its interaction with molecular targets through its nitro and propan-2-yloxy groups. The nitro groups can participate in redox reactions, while the propan-2-yloxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

  • **1,5-Dinit

Properties

CAS No.

10242-16-7

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2,4-dinitro-1-propan-2-yloxybenzene

InChI

InChI=1S/C9H10N2O5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3

InChI Key

NIRCWCOZBNPIEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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